Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of ethyl cyanoacetate with 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate
- Ethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 7-Cyano-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the cyano group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This structural feature makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl 7-cyano-1-ethyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c1-3-17-9-12(15(19)20-4-2)14(18)11-6-5-10(8-16)7-13(11)17/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
RWGNRXKOENCEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C=C2)C#N)C(=O)OCC |
Origin of Product |
United States |
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